molecular formula C23H26N4O6 B5221044 N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide

N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide

Cat. No.: B5221044
M. Wt: 454.5 g/mol
InChI Key: DLEGPSPPKVGKQC-PGMHBOJBSA-N
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Description

N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with an appropriate acylating agent to form the methoxyphenyl intermediate.

    Introduction of the Morpholinyl Group: The intermediate is then reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to introduce the morpholinyl group.

    Formation of the Nitrobenzamide Group: Finally, the compound is reacted with 4-nitrobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds and oxides.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzamides and related compounds.

Scientific Research Applications

N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:

    Inhibition of Enzymes: The compound can inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Modulation: It can bind to receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like N-[(Z)-2-(4-methoxyphenyl)-1-({[3-pyridinylmethyl]amino}carbonyl)ethenyl]benzamide and N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide share structural similarities.

Properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6/c1-32-20-8-2-17(3-9-20)16-21(23(29)24-10-11-26-12-14-33-15-13-26)25-22(28)18-4-6-19(7-5-18)27(30)31/h2-9,16H,10-15H2,1H3,(H,24,29)(H,25,28)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEGPSPPKVGKQC-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCN2CCOCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCCN2CCOCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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